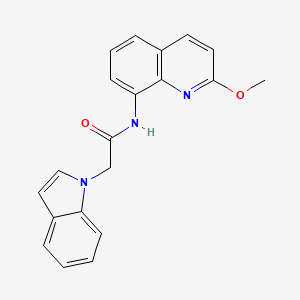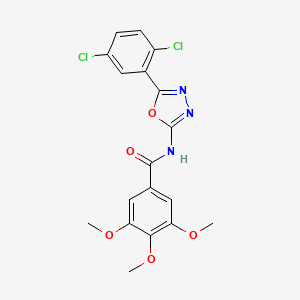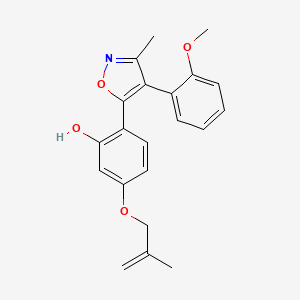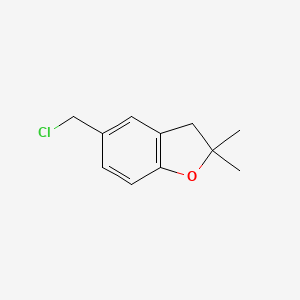
2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide is a derivative of indole and quinoline, which are heterocyclic compounds known for their diverse biological activities. The indole moiety is a common framework in many natural products and pharmaceuticals, while the quinoline part is often found in compounds with antimalarial, antibacterial, and anticancer properties.
Synthesis Analysis
The synthesis of related indole acetamide derivatives involves multi-step reactions, including the use of various coupling agents and optimization of reaction conditions. For instance, the synthesis of a similar indole acetamide compound was achieved by stirring an aminophenyl precursor with indole-2-carboxylic acid in dry dichloromethane, followed by the addition of lutidine and a coupling agent under cooled conditions . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives can be characterized by various spectroscopic techniques, including mass spectrometry, FT-IR, NMR, and UV-visible spectroscopy . Additionally, the three-dimensional structure can be determined using single-crystal X-ray diffraction studies. The electronic properties, such as the distribution of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), can be analyzed to understand the electronic charge transfer within the molecule .
Chemical Reactions Analysis
Indole acetamide derivatives can undergo various chemical reactions depending on their functional groups. For example, the oxidation product of a related compound was studied, which involved the oxidation at a specific bond during the crystallization process . Understanding the reactivity of the functional groups in this compound could lead to insights into its potential chemical transformations and interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamide derivatives can be influenced by their molecular structure. The optimization of the geometry using computational methods such as density functional theory can provide insights into the vibrational properties and stability of the compound . Additionally, the analysis of intermolecular interactions in the crystal lattice can be performed using Hirshfeld surface analysis, and energy frameworks can be constructed to investigate the stability of the compound . These analyses are crucial for understanding the behavior of the compound under different conditions and its potential applications.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Karmakar et al. (2007) studied the structural aspects of isoquinoline derivatives related to 2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide. They found that these compounds form gels with mineral acids and display unique fluorescence properties, suggesting potential applications in materials science and photonics (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Properties
Debnath and Ganguly (2015) synthesized derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, showing promising antibacterial and antifungal activities. This suggests the potential of these compounds, including this compound, in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Antitumor Activity
Ambros et al. (1988) investigated the synthesis of methoxy-indolo[2,1‐a]isoquinolines and their antitumor activity. Their findings indicate the potential of such compounds, including variants of this compound, in cancer research (Ambros, Angerer, & Wiegrebe, 1988).
Anti-tuberculosis Activity
Bai et al. (2011) synthesized derivatives of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide and evaluated their anti-tuberculosis activities. This suggests a potential therapeutic application of related compounds in tuberculosis treatment (Bai et al., 2011).
Antiplasmodial Properties
Mphahlele et al. (2017) prepared N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for in vitro antiplasmodial properties against Plasmodium falciparum. This research points to the potential use of similar compounds in malaria treatment (Mphahlele, Mmonwa, & Choong, 2017).
Eigenschaften
IUPAC Name |
2-indol-1-yl-N-(2-methoxyquinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-19-10-9-15-6-4-7-16(20(15)22-19)21-18(24)13-23-12-11-14-5-2-3-8-17(14)23/h2-12H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJKSLNGAVANBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)CN3C=CC4=CC=CC=C43)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2508267.png)



![diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508272.png)

![2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2508278.png)



![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)
